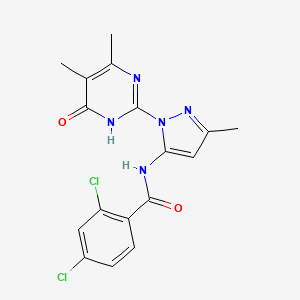![molecular formula C24H26N4O3 B2506511 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanon CAS No. 1251623-63-8](/img/structure/B2506511.png)
(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
The exact mass of the compound (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanon, mit Fokus auf sechs einzigartige Anwendungen:
Krebsforschung
Diese Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen, da sie das Wachstum verschiedener Krebszelllinien hemmen kann. Studien haben gezeigt, dass sie Apoptose (programmierter Zelltod) induzieren und den Zellzyklus in Krebszellen stoppen kann, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Krebstherapien macht .
Antimikrobielle Aktivität
Die Forschung hat gezeigt, dass diese Verbindung signifikante antimikrobielle Eigenschaften besitzt. Sie wurde gegen eine Reihe von bakteriellen und Pilzstämmen getestet und zeigte Wirksamkeit bei der Hemmung ihres Wachstums. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel zur Bekämpfung resistenter Stämme .
Neuroprotektive Wirkungen
Die Verbindung wurde auf ihre neuroprotektiven Wirkungen untersucht, insbesondere in Modellen neurodegenerativer Erkrankungen wie Alzheimer und Parkinson. Sie hat sich als potenziell geeignet erwiesen, um Nervenzellen vor oxidativem Stress und Apoptose zu schützen, was auf ihre Verwendung bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen hindeutet .
Entzündungshemmende Eigenschaften
Studien haben die entzündungshemmenden Eigenschaften dieser Verbindung untersucht und ihre Fähigkeit gezeigt, Entzündungen in verschiedenen Modellen zu reduzieren. Es wurde gezeigt, dass sie die Produktion von pro-inflammatorischen Zytokinen hemmt und die Aktivität von Entzündungswegen reduziert, was sie zu einem potenziellen therapeutischen Mittel für entzündliche Erkrankungen macht .
Antioxidative Aktivität
Die Verbindung wurde auf ihre antioxidative Aktivität untersucht, die entscheidend ist, um Zellen vor oxidativem Schaden zu schützen. Sie hat die Fähigkeit gezeigt, freie Radikale abzufangen und das antioxidative Abwehrsystem in Zellen zu verbessern, was auf ihre potenzielle Verwendung bei der Vorbeugung oxidativer Stress-bedingter Krankheiten hindeutet .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl-indoles, have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .
Biochemical Pathways
The disruption of microtubule assembly by similar compounds can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell proliferation and potentially to the death of the cancer cells .
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-17-6-4-5-11-28(17)24(29)19-13-25-23-18(9-7-15(2)26-23)22(19)27-16-8-10-20-21(12-16)31-14-30-20/h7-10,12-13,17H,3-6,11,14H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEWFOYIWCLYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)



![1-(4-fluorophenyl)-5-oxo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)pyrrolidine-3-carboxamide](/img/structure/B2506436.png)
![3,5-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2506437.png)

![3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2506440.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)
![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)


